molecular formula C21H21NO4 B1227115 [(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate

[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate

Cat. No.: B1227115
M. Wt: 351.4 g/mol
InChI Key: QFXPMNWELUNACY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzoic acid [2-oxo-3-(1,3,3-trimethyl-2-indolylidene)propyl] ester is a 4-hydroxybenzoate ester.

Scientific Research Applications

Synthesis and Characterization

  • The electrochemical reduction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride produces a nucleophilic carbene, demonstrating a method for generating related carbene structures (Gorodetsky et al., 2004).
  • A study on synthesizing derivatives of alkanoic acids and related compounds highlights the versatility in creating various chemical structures involving carbene and ylidene moieties (Muramatsu et al., 1993).
  • The efficient synthesis of furo[3,2-c]chromenes, involving reactions with trimethyl chlorosilane, contributes to the development of heterocyclic systems related to carbene chemistry (Khalilzadeh et al., 2011).

Catalysis and Reactivity

  • Research on isocyanide and ylidene complexes of boron, including synthesis and crystal structures, provides insights into the reactivity of ylidene compounds (Tamm et al., 1996).
  • The reactions of β-functional phenyl isocyanides, focusing on coordination chemistry, contribute to understanding the formation of carbene complexes (Tamm & Hahn, 1999).
  • Research on cyclopentadienyl molybdenum(II/VI) N-heterocyclic carbene complexes provides insight into the stability and reactivity of metal−NHC ligand bonds, significant for catalytic applications (Li et al., 2010).

Photovoltaic and Electronic Applications

  • A study on P3HT-based polymer solar cells using a novel molecular acceptor related to carbene chemistry highlights advancements in solar cell efficiency (Xu et al., 2019).

Pharmaceutical and Biological Relevance

  • The design and synthesis of novel oxadiazolyl-2-oxoindolinylidene propane hydrazides with potential anti-inflammatory and analgesic activity show the biomedical applications of carbene-related compounds (Kerzare et al., 2016).
  • Oxazol-2-ylidenes, as stable carbenes, have implications for catalytic and biomedical research due to their unique stability and reactivity characteristics (Kelemen et al., 2013).

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate

InChI

InChI=1S/C21H21NO4/c1-21(2)17-6-4-5-7-18(17)22(3)19(21)12-16(24)13-26-20(25)14-8-10-15(23)11-9-14/h4-12,23H,13H2,1-3H3/b19-12-

InChI Key

QFXPMNWELUNACY-UNOMPAQXSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)COC(=O)C3=CC=C(C=C3)O)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=CC=C(C=C3)O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=CC=C(C=C3)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate
Reactant of Route 2
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate
Reactant of Route 3
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate
Reactant of Route 4
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate
Reactant of Route 5
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate
Reactant of Route 6
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate

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